4-Methylheptane
Overview
Description
4-Methylheptane: is an organic compound with the molecular formula C8H18 . It is a branched alkane and is one of the isomers of octane. The structure of this compound consists of a heptane chain with a methyl group attached to the fourth carbon atom. This compound is a colorless liquid at room temperature and is commonly used as a reference substance in various analytical techniques.
Mechanism of Action
Target of Action
4-Methylheptane, a branched C8 alkane
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and pressure due to its volatile nature. For example, its vapor pressure can increase with temperature , which could influence its distribution in the environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methylheptane can be synthesized through several methods, including:
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Alkylation of Heptane: : One common method involves the alkylation of heptane with methyl chloride in the presence of a strong acid catalyst such as aluminum chloride. The reaction conditions typically include a temperature range of 0-50°C and a pressure of 1-5 atmospheres.
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Hydrogenation of 4-Methylheptene: : Another method involves the hydrogenation of 4-Methylheptene using a metal catalyst such as palladium on carbon. The reaction is carried out under hydrogen gas at a pressure of 1-3 atmospheres and a temperature of 25-100°C.
Industrial Production Methods
In industrial settings, this compound is often produced through the catalytic cracking of petroleum fractions. This process involves breaking down larger hydrocarbon molecules into smaller ones using a catalyst such as zeolite at high temperatures (500-700°C) and pressures (1-5 atmospheres).
Chemical Reactions Analysis
Types of Reactions
4-Methylheptane undergoes several types of chemical reactions, including:
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Oxidation: : When exposed to strong oxidizing agents such as potassium permanganate or chromic acid, this compound can be oxidized to form various oxygenated products, including alcohols, aldehydes, and carboxylic acids.
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Substitution: : In the presence of halogens such as chlorine or bromine, this compound can undergo halogenation reactions to form haloalkanes. These reactions typically occur under ultraviolet light or at elevated temperatures.
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Cracking: : Under high temperatures and pressures, this compound can undergo thermal cracking to produce smaller hydrocarbons such as methane, ethane, and propane.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4), temperature range of 25-100°C.
Substitution: Chlorine (Cl2), bromine (Br2), ultraviolet light or temperatures of 50-150°C.
Cracking: High temperatures (500-700°C), pressures (1-5 atmospheres).
Major Products Formed
Oxidation: Alcohols, aldehydes, carboxylic acids.
Substitution: Haloalkanes (e.g., 4-chloroheptane, 4-bromoheptane).
Cracking: Methane, ethane, propane.
Scientific Research Applications
4-Methylheptane has several applications in scientific research, including:
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Analytical Chemistry: : It is used as a reference substance in gas chromatography and mass spectrometry to identify and quantify volatile organic compounds.
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Environmental Studies: : this compound is used as a marker compound to study the distribution and fate of hydrocarbons in the environment.
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Material Science: : It is used in the synthesis of novel materials and as a solvent in various chemical reactions.
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Biological Studies: : Although not commonly used in biological studies, this compound can serve as a model compound to study the metabolism and toxicity of alkanes in living organisms.
Comparison with Similar Compounds
4-Methylheptane can be compared with other similar compounds, such as:
2-Methylheptane: Another isomer of octane with the methyl group attached to the second carbon atom. It has similar physical and chemical properties but differs in its boiling point and reactivity.
3-Methylheptane: An isomer with the methyl group attached to the third carbon atom. It also has similar properties but differs in its boiling point and reactivity.
n-Octane: A straight-chain isomer of octane with no branching. It has a higher boiling point and different reactivity compared to this compound.
The uniqueness of this compound lies in its specific branching pattern, which influences its physical properties and reactivity compared to other isomers.
Properties
IUPAC Name |
4-methylheptane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18/c1-4-6-8(3)7-5-2/h8H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHBAWFGIXDBEBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)CCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6060428 | |
Record name | 4-Methylheptane | |
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Molecular Weight |
114.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [Sigma-Aldrich MSDS] | |
Record name | 4-Methylheptane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Vapor Pressure |
20.5 [mmHg] | |
Record name | 4-Methylheptane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/14557 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
589-53-7 | |
Record name | 4-Methylheptane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=589-53-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 4-Methylheptane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000589537 | |
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Record name | 4-METHYLHEPTANE | |
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Record name | 4-Methylheptane | |
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Record name | 4-methylheptane | |
Source | European Chemicals Agency (ECHA) | |
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Record name | 4-METHYLHEPTANE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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